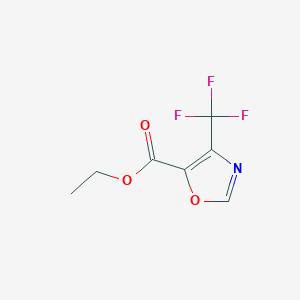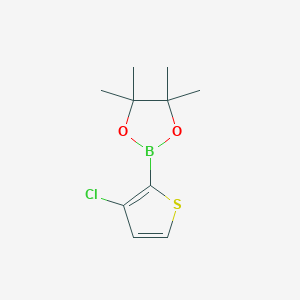
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Descripción general
Descripción
Trifluoromethyl compounds, such as “Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate”, are often used in the pharmaceutical and agrochemical industries . The trifluoromethyl group contributes unique physicochemical properties that can enhance the biological activities of these compounds .
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate” were not found, trifluoromethyl-containing compounds are often synthesized using building blocks like ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of Aminoethyl and Carbethoxythiazoles Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor in the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involves a Michael-like addition of secondary amines, and the products are isolated via solvent removal and acid/base extraction (Boy & Guernon, 2005).
Applications in Organic Synthesis
Creation of Ethyl 4-Aroyl-5-trifluoromethylpyrazole 3-Carboxylates Ethyl 4-aroyl-5-trifluoromethylpyrazole 3-carboxylates are synthesized using ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate. This involves a reaction with readily available vinyl ketone and ethyl diazoacetate, followed by thermally induced elimination of trifluoromethane (Cyrener, Lauterbach & Burger, 1996).
Heterocyclic Compound Synthesis
Diverse Trifluoromethyl Heterocycles from a Single Precursor Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close relative of ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, is a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, and pyridines (Honey, Pasceri, Lewis & Moody, 2012).
Antimicrobial and Biological Activities
Microwave-Assisted Synthesis for Biological Activities Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing a 1,3-oxazole nucleus, derived from ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, have been synthesized. These compounds were screened for antimicrobial, antilipase, and antiurease activities, showing varying degrees of effectiveness (Başoğlu, Ulker, Alpay‐Karaoglu & Demirbas, 2013).
Palladium-Catalyzed Alkenylation
Palladium-Catalyzed Modifications of Ethyl Oxazole-4-Carboxylate Ethyl oxazole-4-carboxylate, closely related to ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, has been alkenylated, benzylated, and alkylated using palladium acetate and Buchwald's JohnPhos ligand. This process highlights the versatility and potential for chemical modifications of similar compounds (Verrier, Hoarau & Marsais, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-5(7(8,9)10)11-3-14-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPXJFSPSKGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(trifluoromethyl)-1,3-oxazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)

![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)

![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)


![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)
